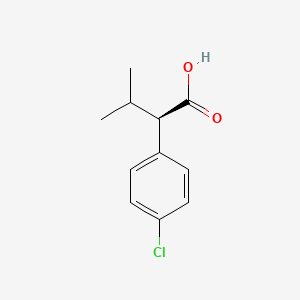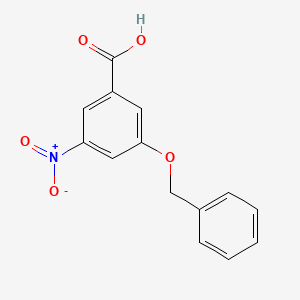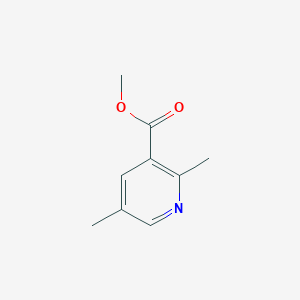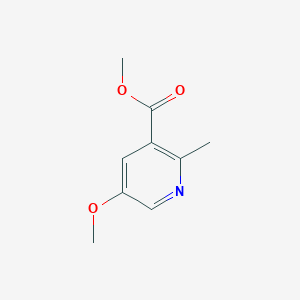
Tris(dibenzylideneacetone)diplatinum(0)
Descripción general
Descripción
Tris(dibenzylideneacetone)diplatinum(0), also known as Pd2(dba)3, is an organopalladium compound . It is a complex of palladium(0) with dibenzylideneacetone (dba) and is a dark-purple/brown solid . It is modestly soluble in organic solvents .
Synthesis Analysis
Tris(dibenzylideneacetone)diplatinum(0) is prepared from dibenzylideneacetone and sodium tetrachloropalladate . It is commonly recrystallized from chloroform, and the complex is often supplied as the adduct [Pd2(dba)3·CHCl3] .Molecular Structure Analysis
In Tris(dibenzylideneacetone)diplatinum(0), the pair of Pd atoms are separated by 320 pm but are tied together by dba units . The Pd(0) centres are bound to the alkene parts of the dba ligands .Chemical Reactions Analysis
Tris(dibenzylideneacetone)diplatinum(0) is used as a source of soluble Pd(0), in particular as a catalyst for various coupling reactions . Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .Physical And Chemical Properties Analysis
Tris(dibenzylideneacetone)diplatinum(0) has a chemical formula of C51H42O3Pd2 and a molar mass of 915.73 g·mol−1 . It has a melting point of 152 to 155 °C .Aplicaciones Científicas De Investigación
- Pd₂(dba)₃ serves as a catalyst in Suzuki cross-coupling reactions, which involve coupling aryl or vinyl halides with boronic acids. This method is widely used for the synthesis of biaryl compounds, pharmaceuticals, and functional materials .
- Upon interaction with white phosphorus, Pd₂(dba)₃ can yield nanosized palladium phosphides. These materials find applications in catalysis, electrochemistry, and hydrogen storage .
Suzuki Cross-Coupling Reaction
Synthesis of Nanosized Palladium Phosphides
Mecanismo De Acción
Target of Action
Tris(dibenzylideneacetone)diplatinum(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various organic substrates involved in coupling reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .
Mode of Action
The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Biochemical Pathways
The compound is widely used in various Pd-mediated transformations . It plays a crucial role in several biochemical pathways, particularly in the formation of carbon-nitrogen bonds, conversion of aryl chlorides, triflates and nonaflates to nitroaromatics . It is also used in the synthesis of epoxides, alpha-arylation of ketones, and in combination with BINAP for the asymmetric Heck arylation of olefins .
Pharmacokinetics
It is known to be a dark-purple/brown solid, which is modestly soluble in organic solvents .
Result of Action
As a catalyst, Tris(dibenzylideneacetone)diplatinum(0) facilitates various chemical reactions, leading to the formation of new compounds. For instance, it promotes coupling reactions between aryl halides and boronic acids . It also facilitates the conversion of aryl chlorides, triflates and nonaflates to nitroaromatics .
Action Environment
The efficacy and stability of Tris(dibenzylideneacetone)diplatinum(0) can be influenced by various environmental factors. For instance, it is air and moisture sensitive . Therefore, it is typically used under controlled conditions in a laboratory or industrial setting to maintain its stability and enhance its catalytic activity.
Safety and Hazards
Direcciones Futuras
Tris(dibenzylideneacetone)diplatinum(0) is the most widely used Pd0 precursor complex in synthesis and catalysis . It is used as a catalyst precursor for palladium-catalyzed carbon-nitrogen bond formation, conversion of aryl chlorides . This suggests that it will continue to be a valuable tool in various areas of chemical research.
Propiedades
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;platinum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSNBHPFGNSWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pt2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dibenzylideneacetone)diplatinum(0) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)


![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)
![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)


